1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea
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Overview
Description
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea is an organic compound that features a urea moiety substituted with an aminophenyl group and a dimethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea typically involves the reaction of 3-aminophenyl isocyanate with 3,3-dimethylbutylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-aminophenyl)-3-(3,3-dimethylpropyl)urea
- 1-(3-aminophenyl)-3-(3,3-dimethylpentyl)urea
- 1-(3-aminophenyl)-3-(3,3-dimethylhexyl)urea
Uniqueness
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylbutyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)7-8-15-12(17)16-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPPACYXKJNQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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